molecular formula C9H4BrFOS B13431217 6-Bromo-7-fluoro-1-benzothiophene-2-carbaldehyde

6-Bromo-7-fluoro-1-benzothiophene-2-carbaldehyde

Cat. No.: B13431217
M. Wt: 259.10 g/mol
InChI Key: MUTRNDIAENBELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-fluoro-1-benzothiophene-2-carbaldehyde is a heterocyclic compound that features a benzothiophene core substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-1-benzothiophene-2-carbaldehyde typically involves the bromination and fluorination of benzothiophene derivatives. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution at the desired positions on the benzothiophene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-1-benzothiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-7-fluoro-1-benzothiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-1-benzothiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1-benzothiophene-2-carbaldehyde
  • 2-Bromo-6-fluorobenzonitrile
  • 2-Aryl-3-fluoro-5-silylthiophenes

Uniqueness

6-Bromo-7-fluoro-1-benzothiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms on the benzothiophene ring enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C9H4BrFOS

Molecular Weight

259.10 g/mol

IUPAC Name

6-bromo-7-fluoro-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C9H4BrFOS/c10-7-2-1-5-3-6(4-12)13-9(5)8(7)11/h1-4H

InChI Key

MUTRNDIAENBELK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=C(S2)C=O)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.